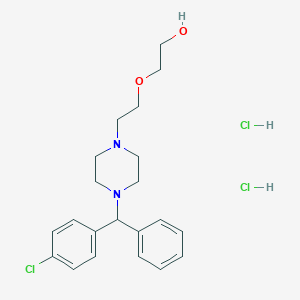

Hydroxyzine dihydrochloride

概要

説明

ヒドロキシジンは、ピペラジン系に属する第一世代の抗ヒスタミン薬です。不安、吐き気、かゆみの治療に一般的に使用されます。 ヒドロキシジンは、アレルギー症状を引き起こす体内の物質であるヒスタミンの効果を阻害することで作用します 。 ヒドロキシジンは1956年にユニオン・ケミカル・ベルジュによって初めて合成され、それ以来、医療および研究の両方で広く使用されてきました .

準備方法

合成経路と反応条件

ヒドロキシジンはさまざまな方法で合成できます。一般的な方法の1つは、塩基性条件下で1-(4-クロロベンジドリル)ピペラジンと2-(2-クロロエトキシ)エタノールを反応させることです。 この反応は通常、水酸化ナトリウムなどの塩基の存在下で起こり、求核置換反応を促進します .

工業的生産方法

工業的環境では、ヒドロキシジン塩酸塩は、同様の合成経路を使用して、より大規模に生産されることがよくあります。このプロセスには、大きな反応器と制御された条件の使用が含まれ、高収率と純度が保証されます。 最終製品は、次に結晶化と濾過技術によって精製されます .

化学反応の分析

反応の種類

ヒドロキシジンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: ヒドロキシジンは、その活性代謝物であるセチリジンを生成するために酸化することができます。

還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で発生する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

生成される主要な生成物

酸化: 抗ヒスタミン作用を持つ活性代謝物であるセチリジン。

還元: ヒドロキシジンのさまざまな還元形態。ただし、これらはあまり研究されていません。

置換: 置換ピペラジン誘導体.

科学研究への応用

ヒドロキシジンは、科学研究で幅広い用途があります。

化学: ピペラジン誘導体の挙動を研究するためのモデル化合物として使用されます。

生物学: ヒスタミン受容体とその関連経路への影響が調査されています。

医学: 不安、吐き気、アレルギー反応の治療における有効性を評価するために、臨床試験で広く使用されています。

科学的研究の応用

Anxiolytic Effects

Hydroxyzine is commonly prescribed for the short-term relief of anxiety symptoms. It acts by suppressing the activity of certain subcortical structures in the brain, such as the reticular formation and limbic system, which helps alleviate feelings of anxiety and reduces emotional responses to stress .

Clinical Evidence

A systematic review indicated that hydroxyzine demonstrates efficacy in treating generalized anxiety disorder when compared to placebo . However, the data on its effectiveness relative to benzodiazepines remains inconclusive due to insufficient comparative studies .

Sedation and Premedication

Hydroxyzine is frequently used as a sedative before and after surgical procedures. It helps induce relaxation and sleepiness, making it beneficial in premedication protocols for surgeries .

Dosage Guidelines

Management of Allergic Reactions

As an antihistamine, hydroxyzine effectively treats itching associated with allergic reactions, such as chronic urticaria and atopic dermatitis. By blocking histamine receptors, it alleviates symptoms related to allergies .

Research Insights

A study on controlled release formulations of hydroxyzine showed promising results in minimizing side effects while enhancing therapeutic efficacy for skin conditions .

Antiemetic Properties

Hydroxyzine has demonstrated antiemetic effects, particularly useful in managing nausea and vomiting related to motion sickness and post-operative conditions .

Clinical Studies

Research has shown that hydroxyzine can significantly reduce nausea in patients undergoing surgery or experiencing motion sickness .

Use in COVID-19 Patients

Recent studies have investigated hydroxyzine's potential benefits for hospitalized COVID-19 patients. A retrospective observational study suggested that hydroxyzine use was associated with reduced mortality rates among these patients . This finding indicates possible therapeutic roles beyond traditional applications.

Controlled Release Formulations

Innovative drug delivery systems, such as the Microsponge Delivery System, have been developed to enhance the pharmacokinetics of hydroxyzine. These formulations aim to control the release of the drug into the skin, thereby improving efficacy while minimizing systemic side effects .

Summary Table of Hydroxyzine Applications

| Application | Description | Dosage Guidelines |

|---|---|---|

| Anxiolytic | Relief from anxiety symptoms by acting on subcortical brain structures | Adults: 50-100 mg q.i.d |

| Sedation | Induction of sleepiness before/after surgery | Adults: 50-100 mg pre-surgery |

| Allergic Reaction Management | Treatment of itching from allergies | Adults: 25 mg t.i.d or q.i.d |

| Antiemetic | Reduction of nausea and vomiting | As needed based on symptoms |

| COVID-19 Treatment | Potential reduction in mortality rates | Varies based on clinical protocol |

| Controlled Release Formulations | Enhanced drug delivery for topical applications | Based on formulation specifics |

作用機序

ヒドロキシジンは、強力で選択的なヒスタミンH1受容体逆アゴニストとして作用することによって、主にその効果を発揮します。この作用により、ヒスタミンの効果がブロックされ、アレルギーや不安の症状が軽減されます。 さらに、ヒドロキシジンは、皮質下レベルで活動を抑制する中枢神経系への作用により、鎮静作用があります .

類似の化合物との比較

類似の化合物

セチリジン: 抗ヒスタミン作用が類似していますが、鎮静作用は少ない、ヒドロキシジンの活性代謝物。

ジフェンヒドラミン: 類似の用途を持つ、別の第一世代の抗ヒスタミン薬。ただし、化学構造が異なります。

独自性

ヒドロキシジンは、抗ヒスタミン作用と抗不安作用を組み合わせた点でユニークです。 他の抗ヒスタミン薬とは異なり、不安と緊張の治療にも使用されるため、医療および研究の両方で汎用性の高い化合物となっています .

類似化合物との比較

Similar Compounds

Cetirizine: An active metabolite of hydroxyzine with similar antihistamine properties but less sedative effects.

Diphenhydramine: Another first-generation antihistamine with similar uses but different chemical structure.

Chlorpheniramine: A first-generation antihistamine used for similar indications but with a different side effect profile

Uniqueness

Hydroxyzine is unique in its combination of antihistamine and anxiolytic properties. Unlike other antihistamines, it is also used to treat anxiety and tension, making it a versatile compound in both medical and research settings .

生物活性

Hydroxyzine dihydrochloride (HHCL) is a first-generation antihistamine widely used for its anxiolytic, sedative, and anti-allergic properties. Its biological activity extends beyond mere antihistamine effects, implicating various pathways in the immune response, central nervous system interactions, and potential therapeutic applications in dermatological conditions. This article provides a detailed examination of the biological activities of this compound, supported by research findings, case studies, and data tables.

Histamine Receptor Antagonism

Hydroxyzine primarily exerts its effects through antagonism of the H1 histamine receptor. This action not only alleviates allergic reactions but also has sedative effects due to its ability to cross the blood-brain barrier. A study utilizing positron emission tomography (PET) found that a single 30 mg dose of hydroxyzine resulted in 67.6% occupancy of the H1 receptor in the brain, correlating with subjective reports of sleepiness and cognitive impairment .

Immunomodulatory Effects

Recent studies have highlighted hydroxyzine's immunomodulatory properties. Research indicated that HHCL can trigger a mild inflammatory response in non-activated macrophages while exerting anti-inflammatory effects on activated macrophages. The intracellular mechanisms involved include modulation of the p38 MAPK and PI3K pathways .

Clinical Applications

Anxiety and Sedation

Hydroxyzine is frequently prescribed for anxiety management due to its anxiolytic properties. Its sedative effects are particularly beneficial in preoperative settings or for patients experiencing acute anxiety episodes.

Dermatological Conditions

A real-world observational study demonstrated that hydroxyzine significantly improved symptoms of pruritus (itching) and overall quality of life in patients with chronic dermatological conditions. The study involved 400 patients over 12 weeks, showing substantial improvements in pruritus scores and quality of life metrics .

Case Studies

-

Fixed Drug Eruption

A report documented four pediatric cases where hydroxyzine caused a fixed drug eruption on the penis. The condition resolved upon discontinuation of the drug, highlighting the potential for adverse dermatological reactions despite its therapeutic benefits . -

Premedication Efficacy

A clinical trial assessed the efficacy of hydroxyzine as premedication in pediatric patients undergoing surgery. Results indicated that combining hydroxyzine with midazolam significantly reduced complications compared to midazolam alone .

Table 1: Effects of Hydroxyzine on Macrophage Activation

| Treatment Condition | % Cells Positive for p-PI3K+ (Mean ± SD) | % Cells Positive for p38- (Mean ± SD) |

|---|---|---|

| Control | 12.03 ± 1.83 | 77.00 ± 8.07 |

| LPS | 46.80 ± 2.72 | 62.56 ± 6.20 |

| LPS + HHCL | 64.33 ± 5.29 | 38.53 ± 1.40 |

This table summarizes findings from studies investigating the immunomodulatory effects of hydroxyzine on macrophages, illustrating its role in modulating inflammatory responses through specific intracellular pathways .

Table 2: Improvement in Quality of Life Metrics

| Time Point | DLQI Score Improvement (Mean ± SD) | 5-D Itch Score Improvement (Mean ± SD) |

|---|---|---|

| Baseline | - | - |

| Week 2 | Significant Improvement | Significant Improvement |

| Week 4 | Significant Improvement | Significant Improvement |

| Week 8 | Significant Improvement | Significant Improvement |

| Week 12 | Significant Improvement | Significant Improvement |

This table reflects results from an observational study assessing hydroxyzine's effectiveness in managing pruritus over time .

特性

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-9,21,25H,10-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDWXGKKHFNSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10246-75-0 (pamoate), 2192-20-3 (di-hydrochloride) | |

| Record name | Hydroxyzine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023137 | |

| Record name | Hydroxyzine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxyzine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

220 °C at 0.5 mm Hg | |

| Record name | HYDROXYZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Crystals; MP 193 °C; Bitter taste. Solubility in mg/mL: water <700; chloroform 60; acetone 2; ether <0.1. Solutions are unstable to intense UV light. /Hydroxyzine dihydrochloride/, White powder; odorless; melts with decomp at about 200 °C; 1 g sol in about 11 mL chloroform; slightly sol in acetone; practically insol in ether /Hydrochloride/, Light-yellow powder; practically odorless; practically insol in methanol /Pamoate/, 9.14e-02 g/L | |

| Record name | HYDROXYZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroxyzine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The H1 histamine receptor is responsible for mediating hypersensitivity and allergic reactions. Exposure to an allergen results in degranulation of mast cells and basophils, which then release histamine and other inflammatory mediators. Histamine binds to, and activates, H1 receptors, which results in the further release of pro-inflammatory cytokines, such as interleukins, from basophils and mast cells. These downstream effects of histamine binding are responsible for a wide variety of allergic symptoms, such as pruritus, rhinorrhea, and watery eyes. Hydroxyzine is a potent inverse agonist of histamine H1-receptors - inverse agonists are agents that are considered to have a "negative efficacy", so rather than simply blocking activity at a receptor they actively dampen its activity. Inverse agonism at these receptors is responsible for hydroxyzine's efficacy in the treatment of histaminic edema, flare, and pruritus. Hydroxyzine is not a cortical depressant, so its sedative properties likely occur at the subcortical level of the CNS. These sedative properties allow activity as an anxiolytic. Antiemetic efficacy is likely secondary to activity at off-targets., Hydroxyzine does not appear to increase gastric secretions or acidity, and usually has mild antisecretory effects. The antispasmodic activity of hydroxyzine is apparently mediated through interference with the mechanism that responds to spasmogenic agents such as acetylcholine, histamine, and serotonin., Hydroxyzine has CNS depressant, anticholinergic, antispasmodic, and local anesthetic activity, in addition to antihistaminic effects. The drug also has sedative and antiemetic activity. The sedative and tranquilizing effects of hydroxyzine are thought to result principally from suppression of activity at subcortical levels of the CNS; the drug does not have cortical depressant activity. The precise mechanism of antiemetic and antimotion sickness actions of hydroxyzine are unclear, but appear to result, at least in part, from its central anticholinergic and CNS depressant properties., The effects of the drug hydroxyzine on the activities of the rat liver monoamine oxidases (EC 1.4.3.6; MAO) and the membrane-bound and soluble forms of bovine semicarbazide-sensitive amine oxidase (EC 1.4.3.6; SSAO) were studied. Hydroxyzine was found to be a competitive inhibitor of MAO-B (Ki - 38 microM), whereas it had a low potency towards MAO-A (IC50 > 630 microM). Although it was a relatively potent competitive inhibitor of bovine plasma SSAO (Ki approximately 1.5 microM), it was a weak inhibitor of the membrane-bound form of the enzyme from bovine lung (IC50 approximately 1 mM). These findings extend our knowledge of the drug binding capabilities of the amine oxidases and suggest that these interactions may contribute to the complex actions of this drug. | |

| Record name | Hydroxyzine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROXYZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

(RS)-1-[(4-clorophenyl)phenylmethyl]piperazine, decloxizine | |

| Record name | HYDROXYZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oil | |

CAS No. |

68-88-2 | |

| Record name | (±)-Hydroxyzine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyzine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyzine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydroxyzine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxyzine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyzine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30S50YM8OG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroxyzine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200C, 190 °C | |

| Record name | Hydroxyzine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydroxyzine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。